

Solubility of (R)-1-(4-Chloro-3-methylphenyl)ethanamine

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Compound of Interest

Compound Name: (R)-1-(4-Chloro-3-methylphenyl)ethanamine

CAS No.: 1217462-02-6

Cat. No.: B3223181

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Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing bioavailability, formulation design, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility of **(R)-1-(4-Chloro-3-methylphenyl)ethanamine**, a chiral amine of significant interest in pharmaceutical synthesis. This document moves beyond a simple recitation of data, offering a deep dive into the theoretical principles and practical methodologies required for a robust and scientifically sound solubility assessment. We will explore the critical interplay of physicochemical properties, pH, temperature, and solvent choice. Detailed, field-proven protocols for both kinetic and thermodynamic solubility determination are provided, grounded in authoritative standards and explained with an emphasis on experimental causality. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret solubility studies, ensuring a self-validating and reliable data package for this promising molecule.

Introduction and Physicochemical Characterization

(R)-1-(4-Chloro-3-methylphenyl)ethanamine is a chiral aromatic amine, a class of compounds frequently utilized as key building blocks in the asymmetric synthesis of various bioactive molecules.^[1] Its structural features—a chlorinated and methylated phenyl ring attached to a chiral ethylamine moiety—confer specific electronic and steric properties that are critical to its function but also dictate its behavior in solution. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for any successful drug development program.

The compound is typically available as its hydrochloride salt, which is a white to off-white solid at room temperature.^{[2][3]} The use of a salt form is a common strategy to improve the stability and aqueous solubility of basic parent compounds. A summary of its known and predicted physicochemical properties is presented below.

Table 1: Physicochemical Properties of **(R)-1-(4-Chloro-3-methylphenyl)ethanamine** and its Hydrochloride Salt

Property	Value / Predicted Value	Source / Notes
Free Base		
Molecular Formula	C ₉ H ₁₂ ClN	[4]
Molecular Weight	169.65 g/mol	[5]
Appearance	Colorless to pale yellow oil or solid (Predicted)	Based on similar phenethylamines.[5]
pKa (amine)	9.5 - 10.5 (Predicted)	As a primary amine, it is basic. The exact value is influenced by the electron-withdrawing chloro group and electron-donating methyl group.[5]
LogP	~3.0 (Predicted)	The chloro and methyl groups increase lipophilicity compared to the parent phenethylamine. [5]
Hydrochloride Salt		
Molecular Formula	C ₉ H ₁₂ ClN · HCl (C ₉ H ₁₃ Cl ₂ N)	[2][6]
Molecular Weight	206.11 g/mol	[2][6]
Physical Form	White to off-white solid	[2][3]
Storage Temperature	Room Temperature, in a dry, well-ventilated area	[2]

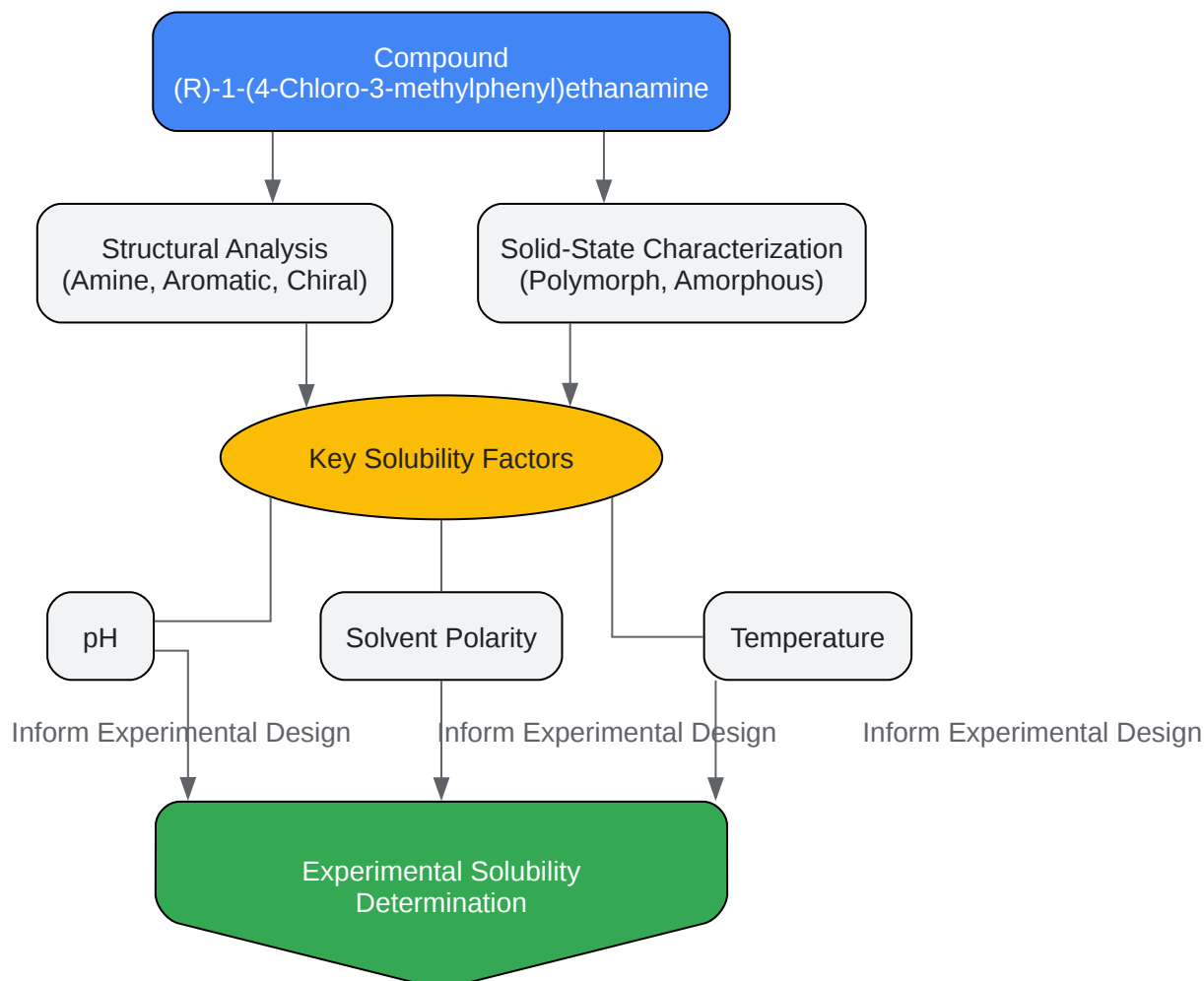
The predicted pKa indicates that the compound is a weak base. This is the single most important predictor of its aqueous solubility behavior. In environments with a pH below its pKa, the amine group will be predominantly protonated (R-NH₃⁺), leading to enhanced solubility in aqueous media due to the ionic nature of the species. Conversely, at a pH above the pKa, the un-ionized free base (R-NH₂) will dominate, which is expected to have significantly lower aqueous solubility.[7][8]

Theoretical Framework and Key Influencing Factors

Solubility is a thermodynamic equilibrium between the solid state of a compound and its dissolved form in a given solvent.[9] For a complex organic molecule like **(R)-1-(4-Chloro-3-methylphenyl)ethanamine**, this equilibrium is governed by several interconnected factors.

- **Solvent Polarity:** The principle of "like dissolves like" is a foundational concept.[10] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the molecule's aromatic ring and alkyl groups (non-polar character) combined with the polar amine group, its solubility will vary significantly across different solvents. A strategic selection of solvents with varying polarities is essential for a comprehensive profile.
- **pH of the Medium:** As established, pH is a critical determinant for ionizable compounds.[8] For a weak base like our target molecule, the relationship is clear: solubility increases as the pH decreases.[7] A full pH-solubility profile is mandatory for any API intended for oral administration, as it will experience a wide pH range from the stomach (pH 1-3) to the intestine (pH 5-7.5).
- **Temperature:** Temperature can influence solubility, though its effect can be less pronounced than that of pH for some compounds.[7] Most dissolution processes are endothermic, meaning solubility increases with temperature. This relationship should be quantified, especially for processes like crystallization and formulation which are temperature-controlled.
- **Solid-State Properties:** The crystal form (polymorph) or lack thereof (amorphous material) of the solid compound significantly impacts its solubility.[9] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial that solubility studies are performed on a well-characterized, stable crystalline form to ensure data reproducibility.

The interplay of these factors can be visualized as a decision-making framework for designing a robust solubility study.



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Caption: Key factors informing the experimental design for solubility studies.

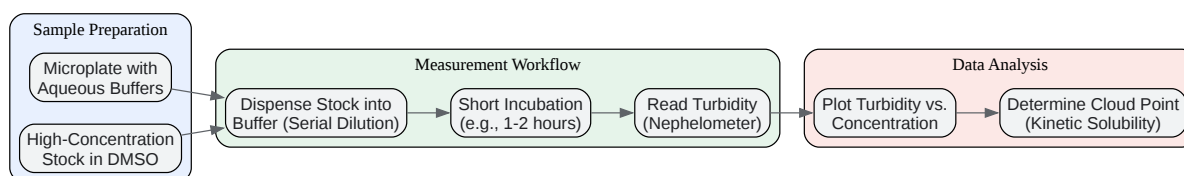
Experimental Methodologies for Solubility Determination

A multi-tiered approach is recommended, starting with rapid, high-throughput screening to guide more definitive, resource-intensive studies.

Tier 1: Kinetic Solubility Screening via Nephelometry

For early-stage discovery and initial solvent screening, kinetic solubility provides a rapid rank-ordering of solvents. This method measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer, a phenomenon known as the "cloud point".^[11] Laser nephelometry, which measures light scattering from suspended particles, is a highly effective technique for this purpose.^[12]

Causality Behind the Method: This is not a measure of true thermodynamic equilibrium. Instead, it reflects the compound's tendency to remain in a supersaturated state. It is fast and requires minimal compound, making it ideal for initial assessment. However, results can be skewed by the presence of DMSO and the formation of metastable colloids, so they must be interpreted with caution.^{[9][11]}



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Caption: Workflow for kinetic solubility determination using nephelometry.

Step-by-Step Protocol: Nephelometry

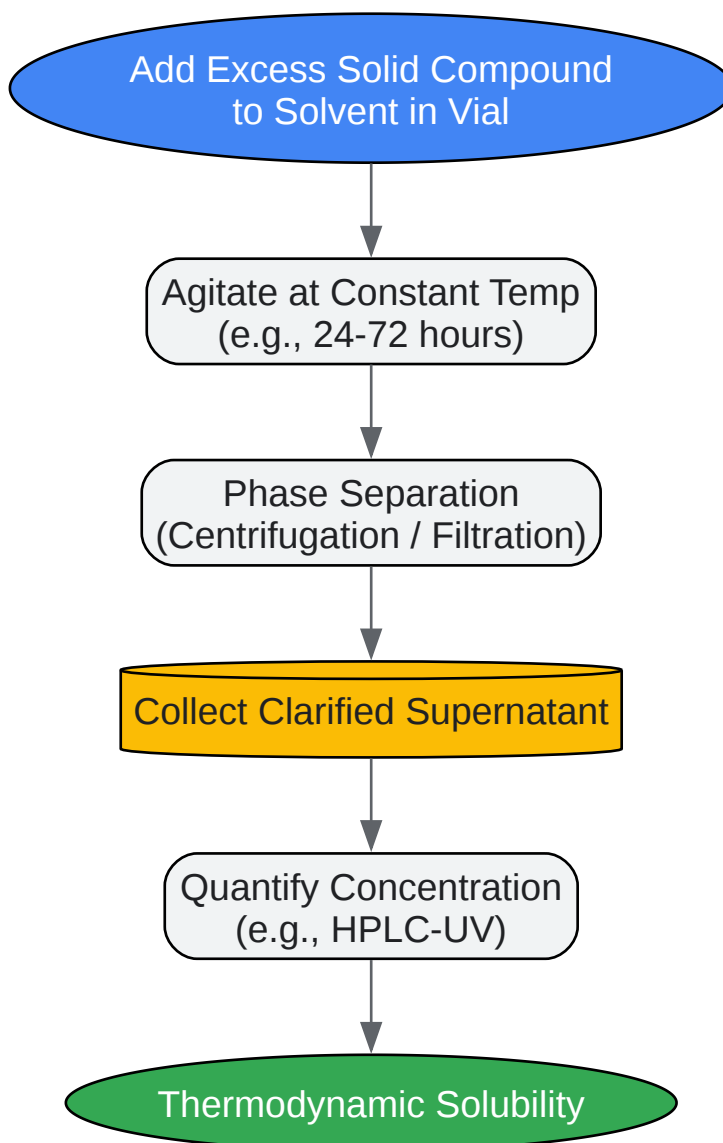
- Stock Solution: Prepare a 10-20 mM stock solution of **(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl** in 100% DMSO.

- Plate Preparation: In a 96-well microplate, add the desired aqueous buffers (e.g., pH 5.0, 6.5, 7.4).
- Serial Dilution: Add a small volume of the DMSO stock to the buffers and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low (<5%) to minimize co-solvent effects.[12]
- Incubation: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.
- Measurement: Place the plate in a laser nephelometer and measure the turbidity of each well.
- Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Tier 2: Definitive Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[13] It measures the equilibrium concentration of a compound in a saturated solution after prolonged contact with an excess of the solid material.

Causality Behind the Method: This protocol is designed to achieve a true thermodynamic equilibrium between the dissolved and solid states. The extended incubation time (24-72 hours) allows slow dissolution and potential solid-state phase transitions to complete.[11] The final analysis of the supernatant provides a precise and reliable solubility value under the tested conditions.



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Caption: Workflow for the gold-standard shake-flask solubility method.

Step-by-Step Protocol: Shake-Flask

- Preparation: Add an excess amount of solid **(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl** to a known volume of the test solvent (e.g., buffered water, ethanol, biorelevant media) in a sealed vial. "Excess" means enough solid remains visible at the end of the experiment.
- Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours. For compounds that are slow

to equilibrate, 48 or 72 hours may be necessary.[11]

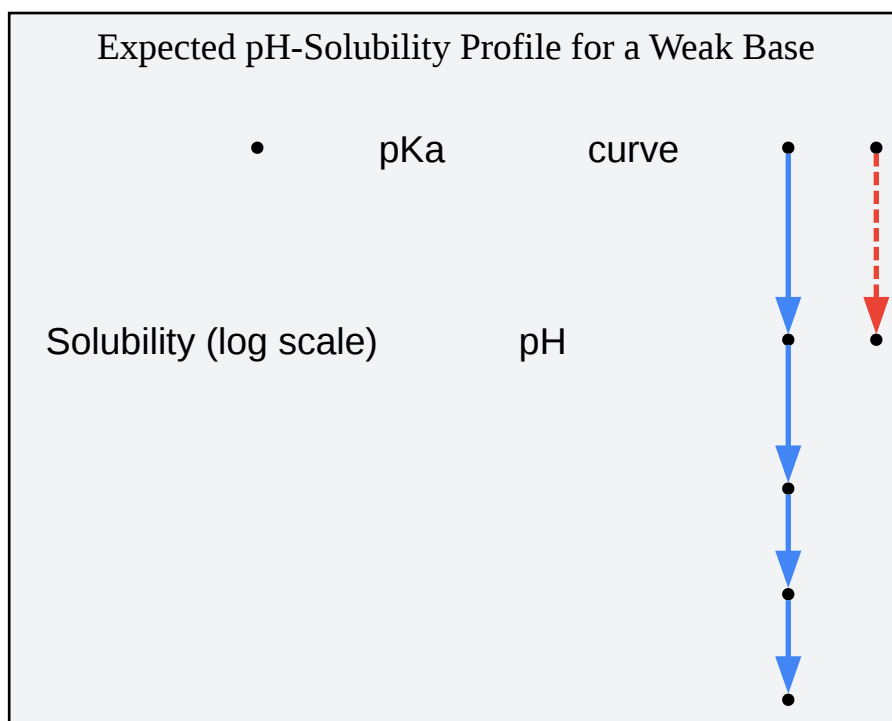
- Phase Separation: To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed. Carefully collect the supernatant, ensuring no solid material is disturbed. For added certainty, the supernatant can be passed through a low-binding filter (e.g., 0.22 μm PVDF).[11]
- Quantification: Prepare a dilution series of the supernatant in a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC with UV detection (HPLC-UV) or LC-MS/MS.[9][11]
- Validation: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC) to confirm that no solid-state phase transformation occurred during the experiment.[14] This is a critical step for a self-validating protocol.

Investigating Critical Parameters

pH-Solubility Profile

To map the compound's behavior in the gastrointestinal tract, the shake-flask method should be performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).

Expected Outcome: As a weak base, the solubility of **(R)-1-(4-Chloro-3-methylphenyl)ethanamine** is expected to be high at low pH (where it is protonated) and decrease significantly as the pH increases above its pKa.



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Caption: Conceptual graph of expected solubility vs. pH for a basic compound.

Solvent Selection and Biorelevant Media

A comprehensive solubility profile should include pharmaceutically relevant organic solvents and biorelevant media.

Table 2: Recommended Solvents for Solubility Profiling

Solvent Class	Example Solvents	Rationale
Aqueous Buffers	pH 1.2 to 7.4	Simulates physiological conditions in the GI tract.
Polar Protic	Water, Ethanol, Methanol, Isopropanol	Common solvents in formulation and purification. [15]
Polar Aprotic	Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	Used in analytical methods and as process solvents.[15]
Non-Polar	Hexane, Toluene	Establishes solubility in lipophilic environments.
Biorelevant Media	FaSSIF (Fasted State Simulated Intestinal Fluid), FeSSIF (Fed State Simulated Intestinal Fluid)	These media contain bile salts and phospholipids, providing a more accurate prediction of in vivo solubility for lipophilic compounds by accounting for micellar solubilization.[11]

Conclusion

Determining the solubility of **(R)-1-(4-Chloro-3-methylphenyl)ethanamine** requires a systematic and multi-faceted approach. A thorough investigation, beginning with rapid kinetic screening and culminating in gold-standard thermodynamic measurements across a range of pH values, solvents, and biorelevant media, is essential. The protocols and theoretical considerations outlined in this guide provide a robust framework for generating a high-quality, reliable, and interpretable solubility data package. This foundational knowledge is indispensable for guiding rational formulation design, predicting in vivo performance, and accelerating the development of drug candidates based on this important chiral building block.

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